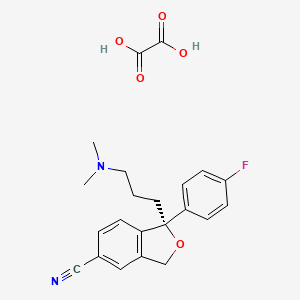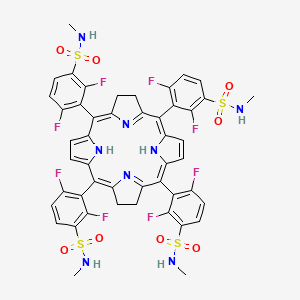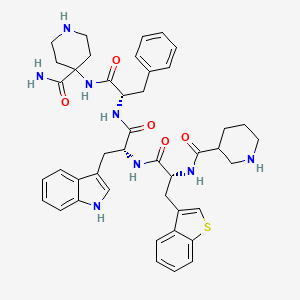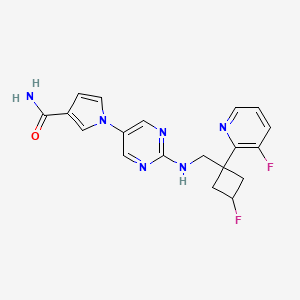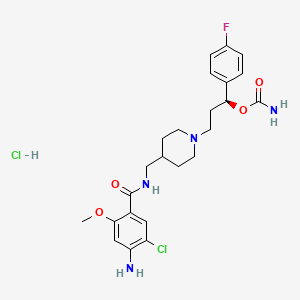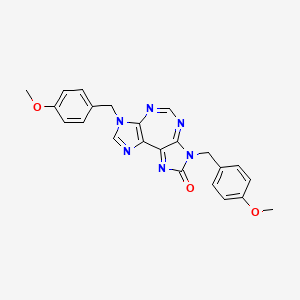
RK-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RK-33 ist ein niedermolekularer Inhibitor, der auf die RNA-Helikase DDX3 abzielt. In präklinischen Studien hat er sich als vielversprechender Antikrebswirkstoff erwiesen. This compound ist bekannt für seine Fähigkeit, die G1-Zellzyklusphase zu arretieren, die Apoptose zu fördern und die Strahlenempfindlichkeit in Zellen zu erhöhen, die DDX3 überexprimieren .
Wissenschaftliche Forschungsanwendungen
RK-33 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wurde gezeigt, dass this compound Prostatakrebszellen durch Blockierung der RNA-Helikase DDX3 radiosensibilisiert, was zu einer verringerten Proliferation und einer induzierten G1-Phase des Zellzyklus führt.
Antivirenforschung: this compound hat eine breite antivirale Wirkung durch Hemmung der enzymatischen Aktivitäten von DDX3X.
Arzneimittelverabreichung: Die Einkapselung von this compound in PLGA-Nanopartikeln hat sich als parenterale Formulierung gezeigt, die die systemische Retention verbessert und die Toxizität reduziert.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es auf die RNA-Helikase DDX3 abzielt. Es bindet spezifisch an DDX3, hemmt seine Helikaseaktivität und stört seine Rolle im RNA-Stoffwechsel und der antiviralen Reaktion . Diese Hemmung führt zu einer G1-Zellzyklusphase-Arretierung, Apoptose und verstärkter Strahlenempfindlichkeit in DDX3-überexprimierenden Zellen . Zusätzlich hilft this compound, den DNA-Reparaturmechanismus in Krebszellen zu deaktivieren, wodurch diese die durch Strahlung verursachten DNA-Strangbrüche nicht mehr reparieren können .
Wirkmechanismus
- RK-33 selectively inhibits DDX3, disrupting its function and preventing the virus from exploiting it .
- This compound affects multiple pathways:
Target of Action (DDX3):
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Biochemische Analyse
Biochemical Properties
RK-33 functions as a potent inhibitor of the RNA helicase DDX3. This enzyme is involved in unwinding RNA structures, which is essential for RNA translation and other metabolic processes. By inhibiting DDX3, this compound disrupts these processes, leading to a reduction in protein synthesis. The compound has been shown to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in cells overexpressing DDX3 . Additionally, this compound has demonstrated broad-spectrum antiviral activity by inhibiting the enzymatic activities of DDX3X, thereby limiting viral replication in cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly those overexpressing DDX3, this compound treatment results in decreased proliferation and induction of G1 phase cell-cycle arrest . The compound also induces apoptosis and enhances the sensitivity of these cells to radiation therapy . In viral-infected cells, this compound reduces viral load by downregulating viral gene expression and inhibiting viral protein production . These effects are mediated through the inhibition of DDX3, which is co-opted by viruses for replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its helicase activity . This inhibition disrupts the normal function of DDX3 in RNA metabolism, leading to a cascade of downstream effects, including reduced protein synthesis and impaired viral replication . Additionally, this compound has been shown to interfere with the DDX3-β-catenin axis, thereby impairing Wnt signaling . This disruption of Wnt signaling contributes to the compound’s anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can cause sustained G1 cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antiviral effects persist over time, with continued inhibition of viral replication observed in treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound is efficacious in limiting viral infections and reducing tumor growth . At higher doses, the compound can exhibit toxic effects, including increased apoptosis and potential off-target effects . In xenograft models of cancer, this compound has been shown to reduce tumor proliferation and enhance the effects of radiation therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DDX3. By inhibiting DDX3, this compound affects RNA metabolism, including transcription, pre-mRNA splicing, RNA export, and translation . The compound also impacts mitochondrial translation and respiratory electron transport pathways, leading to reduced oxidative phosphorylation capacity and increased reactive oxygen species (ROS) levels . These metabolic disruptions contribute to the compound’s anticancer and antiviral effects.
Transport and Distribution
Within cells, this compound is transported and distributed to various compartments, including the cytoplasm and mitochondria . The compound’s interaction with DDX3 facilitates its localization to these compartments, where it exerts its inhibitory effects. Additionally, this compound has been shown to accumulate in cancer cells overexpressing DDX3, enhancing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with DDX3. The compound localizes to the nucleolus, centrosome, and mitochondria, where it performs different functions based on its location . In the nucleolus, this compound inhibits RNA processing, while in the mitochondria, it disrupts mitochondrial translation and oxidative phosphorylation . These localized effects contribute to the compound’s overall therapeutic activity.
Vorbereitungsmethoden
RK-33 kann mit verschiedenen Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Einkapselung von this compound in Poly(Milchsäure-co-Glycolsäure) (PLGA)-Nanopartikeln unter Verwendung der Emulsions-Lösungsmittelverdampfungsmethode. Diese Methode führt zu Nanopartikeln mit einem hydrodynamischen Durchmesser von etwa 245 nm und einer negativen Ladung . Das eingekapselte this compound wird über sieben Tage freigesetzt und zeigt eine zeitabhängige Zytotoxizität gegenüber menschlichen Brustkarzinomzellen .
Analyse Chemischer Reaktionen
RK-33 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound erfordern oft spezifische Reagenzien und Bedingungen, wie z. B. die Verwendung von PLGA für die Einkapselung und kontrollierte Freisetzung.
Vergleich Mit ähnlichen Verbindungen
RK-33 ist einzigartig in seiner Fähigkeit, DDX3 mit hoher Spezifität und Wirksamkeit anzugreifen. Zu ähnlichen Verbindungen gehören andere RNA-Helikase-Inhibitoren, wie z. B. solche, die auf DDX5 und DDX17 abzielen, aber this compound sticht aufgrund seiner potenten Antikrebs- und antiviralen Eigenschaften hervor . Die Entwicklung von this compound als First-in-Class-Medikament unterstreicht sein Potenzial als neuartiges Therapeutikum .
Eigenschaften
IUPAC Name |
5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMZXFUZDBRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
